molecular formula C33H25Cl2N3 B14001302 1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine CAS No. 13896-19-0

1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine

Cat. No.: B14001302
CAS No.: 13896-19-0
M. Wt: 534.5 g/mol
InChI Key: CYMDZQOVVAPCRR-UHFFFAOYSA-N
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Description

BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL-: is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- typically involves multi-step organic reactions. The process begins with the preparation of the diazetidine core, followed by the introduction of the benzenamine and chlorophenyl groups. Common reagents used in these reactions include aniline derivatives, chlorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pressure, and the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.

Medicine: In medicinal chemistry, BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

CAS No.

13896-19-0

Molecular Formula

C33H25Cl2N3

Molecular Weight

534.5 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine

InChI

InChI=1S/C33H25Cl2N3/c1-24-12-18-29(19-13-24)36-32-33(25-8-4-2-5-9-25,26-10-6-3-7-11-26)38(31-22-16-28(35)17-23-31)37(32)30-20-14-27(34)15-21-30/h2-23H,1H3

InChI Key

CYMDZQOVVAPCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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